4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives is a topic of interest in several studies. For instance, one derivative, 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate, was synthesized and characterized using IR-NMR spectroscopy and single-crystal X-ray diffraction . Another study describes the synthesis of a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives with potential antiproliferative activity against human cancer cells . Additionally, a method for synthesizing imidazo[1,2-a]pyridines through the reaction of 2H-azirines with 2-chloropyridines has been reported, which involves the formation of an electrophilic species that undergoes cyclization .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their potential interactions with biological targets. The first paper provides a detailed analysis of the molecular geometry, vibrational frequencies, and NMR chemical shift values using density functional theory (DFT) calculations, which are compared with experimental data . This level of structural analysis is essential for predicting the behavior of these molecules in biological systems and for designing derivatives with enhanced activity.
Chemical Reactions Analysis
The chemical reactivity of imidazo[4,5-c]pyridine derivatives is influenced by their molecular structure. For example, the introduction of amino side chains on the tetracyclic skeleton significantly impacts the antiproliferative activity of these compounds . The position of the nitrogen atom in the pyridine ring is particularly important for enhancing this activity. The interaction of these derivatives with DNA and RNA, which may involve binding to specific structures such as G-quadruplexes, is also affected by the position of these side chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-c]pyridine derivatives are closely related to their biological activities. The study of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives revealed their potential as antidiabetic and antioxidant agents, as well as their ability to inhibit β-glucuronidase . The antiglycation and antioxidant activities of these compounds were evaluated, and some derivatives showed better activity than standard drugs. The molecular docking studies provided insights into the interaction of these compounds with the β-glucuronidase enzyme, which is important for understanding their mechanism of action .
Scientific Research Applications
-
VEGFR-2 Kinase Inhibitors
- Field : Biochemistry and Pharmacology
- Application : This compound has been used in the design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
Xa Factor Inhibitors and CDK Inhibitors
- Field : Biochemistry and Pharmacology
- Application : This compound can be used to prepare Xa factor inhibitors and CDK inhibitors .
- Method : The compound is obtained from the cyclization of histamine dihydrochloride and polyformaldehyde .
- Results : The results or outcomes of this application were not provided in the source .
properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNMCZLZDPGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586003 |
Source
|
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | |
CAS RN |
62002-31-7 |
Source
|
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.